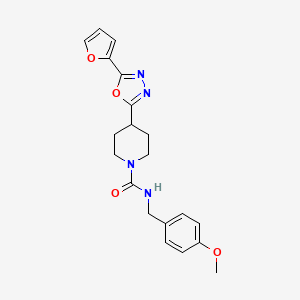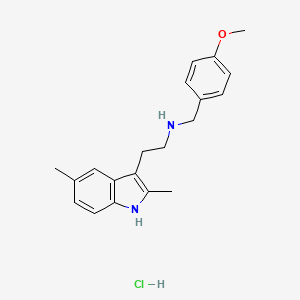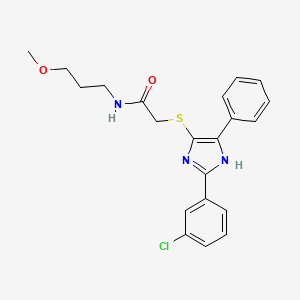![molecular formula C18H22N4O B2834087 N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900890-02-0](/img/structure/B2834087.png)
N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that have been identified as strategic compounds for optical applications . They have several key characteristics such as simpler and greener synthetic methodology, and tunable photophysical properties . They are also used in the design of novel CDK2 targeting compounds .
Synthesis Analysis
A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The compounds showed good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .Physical And Chemical Properties Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Research has shown that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antifungal properties. A study highlighted the synthesis of compounds with a structural focus on pyrimidine derivatives, demonstrating effectiveness against fungal species such as Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Antitumor and Antibacterial Applications
Another facet of pyrazolo[1,5-a]pyrimidine derivatives' application is in the synthesis of compounds that possess antitumor, antibacterial, and antifungal activities. One study detailed the creation and pharmacological evaluation of pyrazole derivatives, identifying pharmacophore sites beneficial for such purposes (Titi et al., 2020).
Anti-inflammatory and Anti-cancer Activities
A study described a synthesis method for pyrazolo[1,5-a]pyrimidine analogs showing potential in anti-inflammatory and anti-cancer applications. This approach utilized ultrasound irradiation and aqueous media, highlighting the compounds' promising effects in these areas (Kaping et al., 2016).
A3 Adenosine Receptor Antagonism
Research into the refinement of pyrazolo[4,3-d]pyrimidine derivatives has identified compounds acting as potent antagonists for the human A3 adenosine receptor, suggesting therapeutic potential in various conditions (Squarcialupi et al., 2016).
Synthesis and Characterization of Derivatives
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for cytotoxic activity against Ehrlich Ascites Carcinoma cells represent another key application, emphasizing their potential in cancer treatment (Hassan et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-12-5-7-15(8-6-12)17-14(3)21-22-16(19-9-10-23-4)11-13(2)20-18(17)22/h5-8,11,19H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPXUNYVQAGNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-N-[(2,5-difluorophenyl)methyl]-N-(oxan-4-ylmethyl)acetamide](/img/structure/B2834014.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2834017.png)
![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834019.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2834022.png)
![2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2834023.png)



![Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2834027.png)